
11-Methylnonadec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methylnonadec-1-ene is a long-chain hydrocarbon that has been found to have numerous applications in scientific research. This compound is commonly used as a reference standard in gas chromatography and mass spectrometry, and it has also been studied for its potential as a pheromone in certain insect species. In
Scientific Research Applications
11-Methylnonadec-1-ene has a wide range of scientific research applications. One of the most common uses of this compound is as a reference standard in gas chromatography and mass spectrometry. It is also used as a pheromone in certain insect species, such as the red flour beetle and the rice weevil, to attract mates and communicate with other members of their species.
Mechanism Of Action
The mechanism of action of 11-methylnonadec-1-ene is not well understood, but it is believed to act as a pheromone in insects by binding to specific receptors in their antennae. It may also have other effects on the physiology and behavior of these insects, such as altering their mating behavior or influencing their feeding habits.
Biochemical And Physiological Effects
The biochemical and physiological effects of 11-methylnonadec-1-ene are still being studied, but it is believed to have a number of effects on the metabolism and physiology of insects. It may also have potential applications in the development of new insecticides or pest control methods.
Advantages And Limitations For Lab Experiments
The advantages of using 11-methylnonadec-1-ene in lab experiments include its high purity, stability, and availability as a reference standard. However, its limitations include its high cost and the need for specialized equipment and expertise to synthesize and analyze this compound.
Future Directions
There are many potential future directions for research on 11-methylnonadec-1-ene, including further studies on its mechanism of action and physiological effects in insects, as well as its potential applications in the development of new insecticides or pest control methods. Additionally, this compound may have applications in other areas of research, such as the development of new analytical techniques or the study of lipid metabolism in animals.
Synthesis Methods
The synthesis of 11-methylnonadec-1-ene can be achieved through a variety of methods, including the dehydrohalogenation of 11-bromoundecanoic acid and the Wittig reaction between 11-bromoundecanal and methyltriphenylphosphonium bromide. However, the most commonly used method for synthesizing this compound is the Grignard reaction between 1-bromoundecane and methylmagnesium bromide.
properties
CAS RN |
17438-89-0 |
|---|---|
Product Name |
11-Methylnonadec-1-ene |
Molecular Formula |
C20H42 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
11-methylnonadec-1-ene |
InChI |
InChI=1S/C20H40/c1-4-6-8-10-12-13-15-17-19-20(3)18-16-14-11-9-7-5-2/h4,20H,1,5-19H2,2-3H3 |
InChI Key |
FFVPRSKCTDQLBP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)CCCCCCCCC=C |
Canonical SMILES |
CCCCCCCCC(C)CCCCCCCCC=C |
Other CAS RN |
13287-24-6 17438-89-0 |
physical_description |
Liquid |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



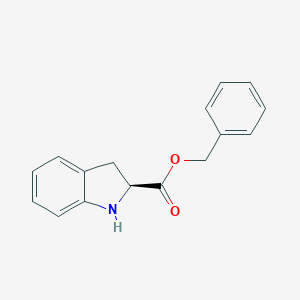
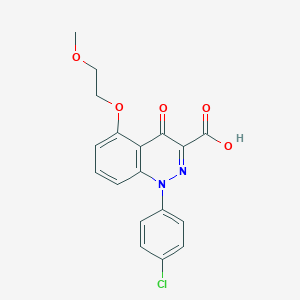
![Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B182286.png)
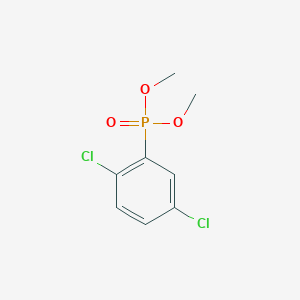
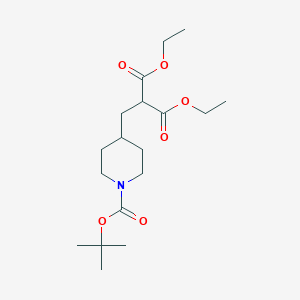
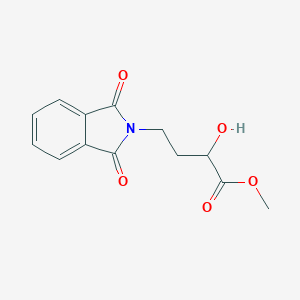
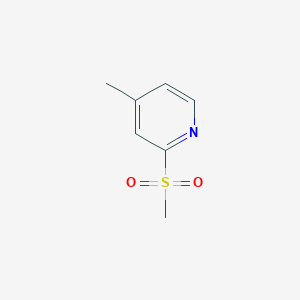
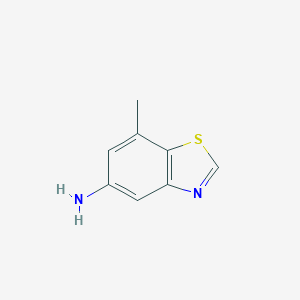
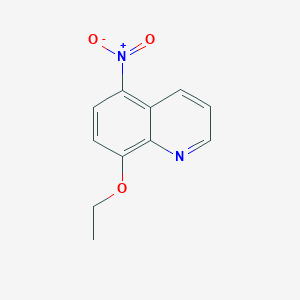
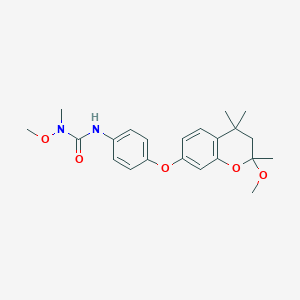
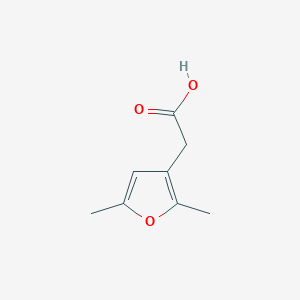
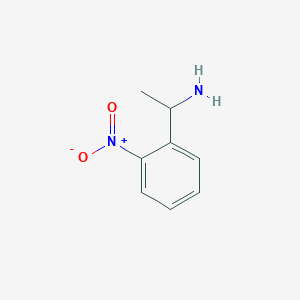
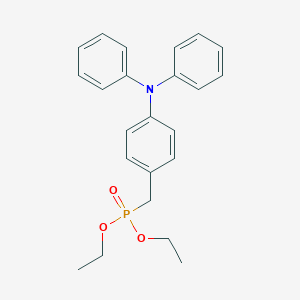
![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)